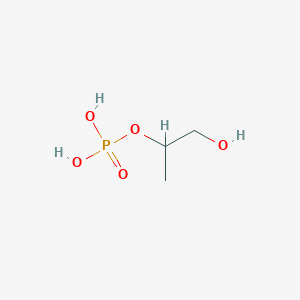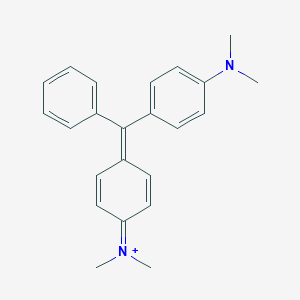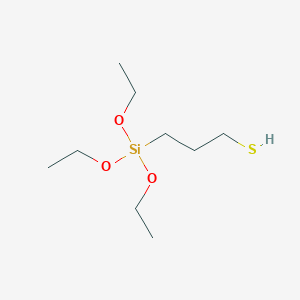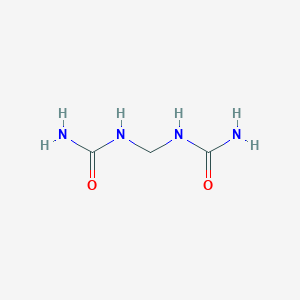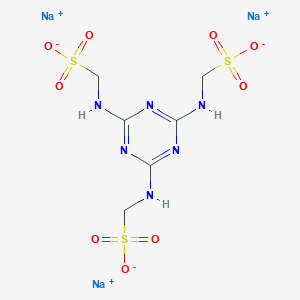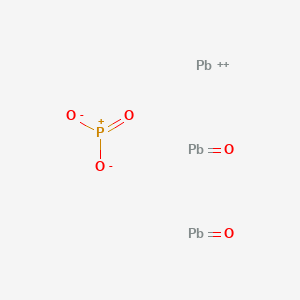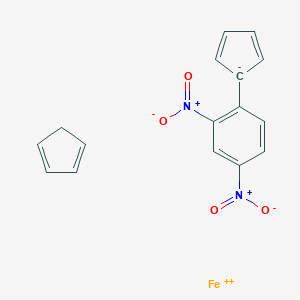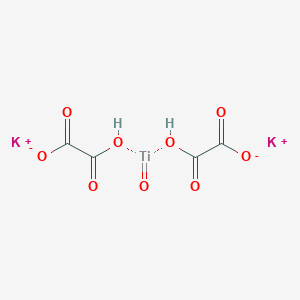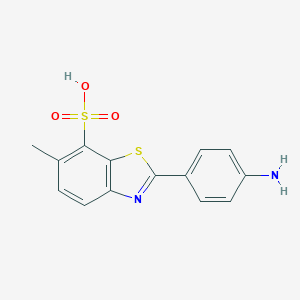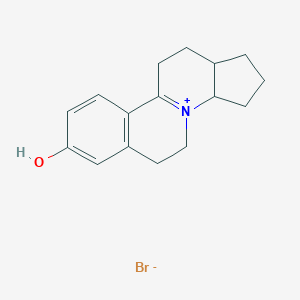
tert-Butyl-sulfid
Übersicht
Beschreibung
tert-Butyl sulfide: , also known as di-tert-butyl sulfide, is an organosulfur compound with the chemical formula (C₄H₉)₂S. It is a colorless liquid with a characteristic odor and is used in various chemical applications. This compound is part of the sulfide family, where sulfur is bonded to two tert-butyl groups. It is known for its stability and reactivity, making it a valuable compound in both industrial and research settings .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl sulfide is used as a reagent in organic synthesis. It serves as a sulfur source in the synthesis of various sulfur-containing compounds. It is also used as a protecting group for thiols in synthetic chemistry .
Biology and Medicine: In biological and medical research, tert-butyl sulfide is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the development of pharmaceuticals and agrochemicals .
Industry: In industry, tert-butyl sulfide is used as an additive in lubricants and fuels to improve their performance. It is also used in the production of rubber and plastics as a vulcanizing agent .
Wirkmechanismus
Target of Action
Tert-Butyl sulfide is a chemical compound that primarily targets the thermal decomposition process . It is involved in the formation of isobutene and tert-butyl thiol .
Mode of Action
The mode of action of tert-Butyl sulfide is quite uniqueInstead, it decomposes via first-order kinetics , both in the presence and absence of a radical inhibitor . The concerted unimolecular decomposition of di-tert-butyl sulfide to form isobutene and tert-butyl thiol is a key reaction .
Biochemical Pathways
The biochemical pathways affected by tert-Butyl sulfide are primarily related to its thermal decomposition. The automated Reaction Mechanism Generator (RMG) is used to build reaction networks for this process . The model is missing pathways for radical-induced decomposition of thiols to form elemental sulfur .
Pharmacokinetics
Information on the pharmacokinetics of tert-Butyl sulfide is limited. It’s known that tert-butyl groups are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis
Result of Action
The result of tert-Butyl sulfide’s action is the formation of isobutene and tert-butyl thiol . This reaction explains the first-order sulfide decomposition . The model is apparently missing pathways for radical-induced decomposition of thiols to form elemental sulfur .
Action Environment
The action of tert-Butyl sulfide can be influenced by environmental factors. For instance, the addition of cyclohexene has a significant effect on the composition of the radical pool, leading to dramatic changes in the resulting product distribution . Furthermore, the tert-butyl group is known for its unique reactivity pattern elicited by its crowded nature , which can influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl sulfide can be synthesized through several methods. One common method involves the reaction of tert-butyl chloride with sodium sulfide in an organic solvent. The reaction proceeds as follows:
2(CH3)3CCl+Na2S→(CH3)3CS(CH3)3+2NaCl
Another method involves the oxidation of tert-butyl thiol using an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, tert-butyl sulfide is often produced through the catalytic oxidation of tert-butyl thiol. This process involves the use of a catalyst, such as a metal oxide, to facilitate the reaction. The reaction is carried out in a reactor under controlled conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, tert-butyl sulfide can form tert-butyl sulfoxide and tert-butyl sulfone. Common oxidizing agents used in these reactions include hydrogen peroxide, peracids, and iodine. The reaction conditions typically involve mild temperatures and the presence of a catalyst .
Reduction: tert-Butyl sulfide can be reduced to tert-butyl thiol using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction conditions usually require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Substitution: In substitution reactions, tert-butyl sulfide can react with halogens or other electrophiles to form various substituted products. For example, the reaction with chlorine can produce tert-butyl sulfenyl chloride .
Major Products: The major products formed from these reactions include tert-butyl sulfoxide, tert-butyl sulfone, tert-butyl thiol, and tert-butyl sulfenyl chloride .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl methyl sulfide: Similar in structure but with one tert-butyl group replaced by a methyl group.
Di-tert-butyl disulfide: Contains a disulfide bond instead of a single sulfur atom.
tert-Butyl sulfoxide: An oxidized form of tert-butyl sulfide with a sulfoxide group.
Uniqueness: tert-Butyl sulfide is unique due to its stability and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form different products sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-tert-butylsulfanyl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-7(2,3)9-8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMBCRKRCIMQLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021887 | |
| Record name | Di-tert-butyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid with a stench; [Sigma-Aldrich MSDS] | |
| Record name | Di-tert-butyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
107-47-1 | |
| Record name | tert-Butyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2,2'-thiobis(2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 2,2'-thiobis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-tert-butyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U27L6HX2MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
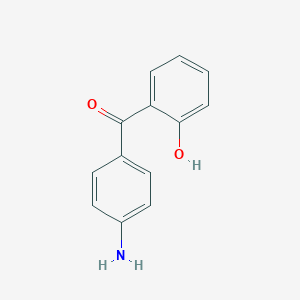

![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B89370.png)
